

Introduction: The Imperative of Structural Integrity in Drug Discovery

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Compound of Interest

Compound Name: 1-Boc-4-(2-carboxybenzyl)piperazine

Cat. No.: B1388210

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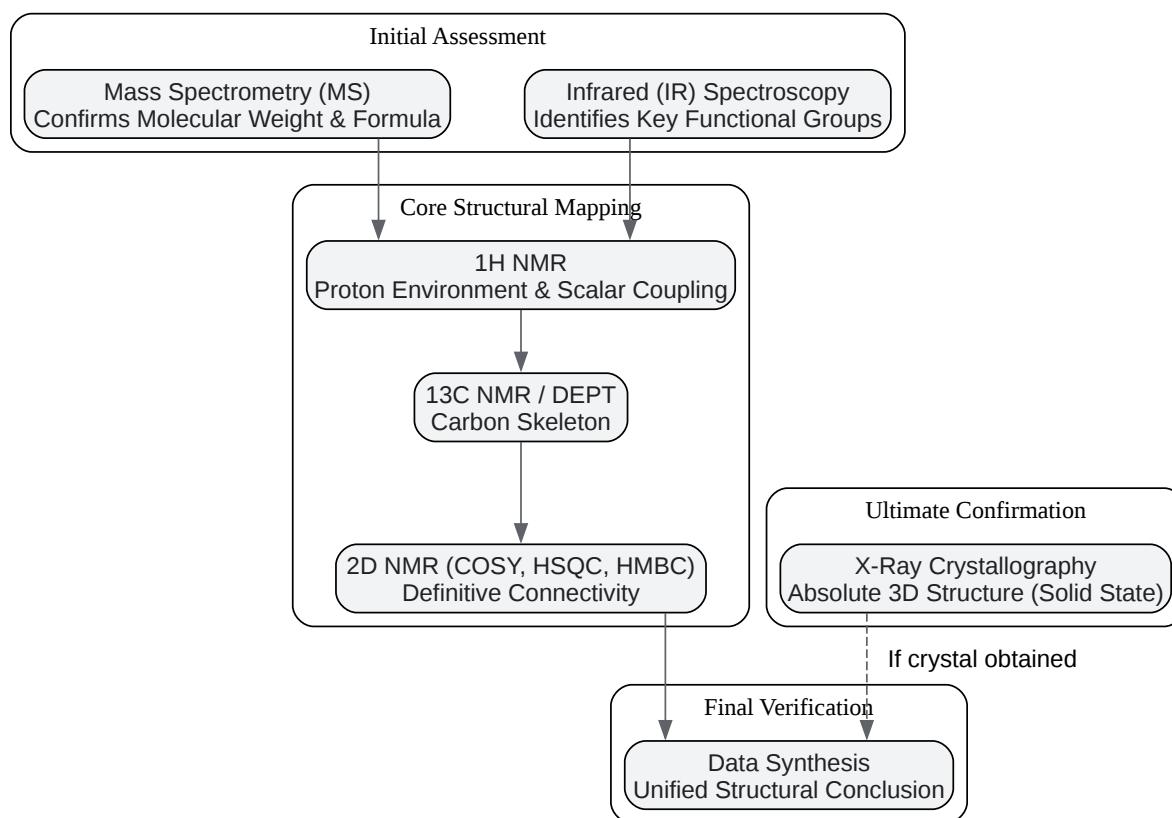
In the landscape of modern drug development, piperazine scaffolds represent a "privileged structure," forming the core of numerous approved therapeutics.^{[1][2]} Their conformational flexibility and ability to engage with biological targets make them indispensable. The compound **1-Boc-4-(2-carboxybenzyl)piperazine** is a versatile intermediate, a key building block for synthesizing novel pharmaceutical agents, particularly those targeting neurological disorders.^[3] It combines the piperazine core, a benzyl group for potential aromatic interactions, a carboxylic acid for further derivatization, and a tert-butyloxycarbonyl (Boc) protecting group to ensure regioselective synthesis.

Given its role as a foundational precursor, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical quality control checkpoint. An error in the assumed structure of such an intermediate can lead to the synthesis of incorrect final compounds, resulting in wasted resources, misleading biological data, and significant delays in the drug discovery pipeline. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **1-Boc-4-(2-carboxybenzyl)piperazine**, grounded in the principles of scientific integrity and field-proven analytical strategies.

Logical Workflow for Structure Elucidation

The confirmation of a molecular structure is a process of accumulating and synthesizing corroborating evidence from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together, they build an irrefutable case. Our approach begins

with foundational techniques that confirm molecular weight and functional groups, then progresses to sophisticated NMR experiments that map the precise atomic connectivity.



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Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Before delving into complex connectivity, we must first confirm the molecular formula ($C_{16}H_{22}N_2O_4$) and molecular weight (306.36 g/mol). Electrospray Ionization (ESI) is the technique of choice due to its "soft" ionization nature, which minimizes fragmentation and typically allows for the clear observation of the protonated molecular ion $[M+H]^+$. The presence of the Boc group provides a key diagnostic fragmentation pattern. Under slightly higher energy conditions (in-source fragmentation or MS/MS), the Boc group readily loses isobutylene (-56 Da) or the entire t-butoxycarbonyl group (-100 Da), providing immediate evidence of its presence.^{[4][5][6]}

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a ~0.1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source for high mass accuracy.
- **Ionization Mode:** Operate in positive ion mode to observe protonated species ($[M+H]^+$) and other adducts like $[M+Na]^+$.
- **Analysis:**
 - Acquire a full scan spectrum to identify the primary molecular ions.
 - Compare the observed m/z values with the theoretical exact masses. A mass error of <5 ppm provides high confidence in the elemental composition.
 - If necessary, induce in-source fragmentation by increasing the cone voltage to observe the characteristic loss of the Boc group fragments.

Data Presentation: Expected MS Peaks

| Ion Species | Theoretical m/z (Exact Mass) | Expected Observation | Purpose |
|------------------|---------------------------------|--------------------------------|-----------------------------|
| $[M+H]^+$ | 307.1652 | High abundance peak | Confirms molecular weight |
| $[M+Na]^+$ | 329.1472 | Moderate abundance peak | Further confirms MW |
| $[M-C_4H_8+H]^+$ | 251.1026 | Fragment (loss of isobutylene) | Confirms Boc group presence |

| $[M-Boc+H]^+$ | 207.1077 | Fragment (loss of Boc group) | Confirms Boc group presence |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For this molecule, we are looking for the characteristic vibrational signatures of the carboxylic acid (O-H and C=O stretches), the carbamate (C=O stretch), and the aromatic ring. The carboxylic acid O-H stretch is particularly diagnostic due to its exceptionally broad appearance, a result of strong hydrogen-bonded dimerization in the solid or concentrated state.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
- Scan: Collect the spectrum, typically over a range of $4000-400\text{ cm}^{-1}$, co-adding at least 16 scans to improve the signal-to-noise ratio.
- Analysis: Identify the key absorption bands and correlate them to specific functional group vibrations.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Significance |
|-----------------------------------|----------------|------------------|---|
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | Confirms the -COOH group |
| ~3050 | C-H stretch | Aromatic | Indicates the benzyl ring |
| ~2975, ~2850 | C-H stretch | Aliphatic | Indicates piperazine, benzyl CH ₂ , and Boc groups |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the -COOH carbonyl[9] |
| ~1690 (strong, sharp) | C=O stretch | Boc Carbamate | Confirms the Boc protecting group |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Confirms the benzyl ring |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid | Supports presence of -COOH |

Part 2: Definitive Connectivity Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules.[10] Through a series of 1D and 2D experiments, we can map the complete proton and carbon framework and establish unambiguous bonding connectivity. The complexity of the piperazine ring signals, often due to conformational dynamics and restricted rotation around amide-like bonds, necessitates a full suite of 2D NMR experiments.[11][12][13][14]

¹H and ¹³C NMR: The Primary Sketch

Expertise & Causality: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number

of unique carbon environments and their nature (e.g., C, CH, CH₂, CH₃), especially when coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Data Presentation: Predicted NMR Chemical Shifts (Note: Shifts are predicted and may vary based on solvent and concentration. Numbering is for assignment purposes.)

(Self-created image for illustrative numbering)

| Position (¹ H) | Predicted Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------|-----------------------------------|--------------|-------------|---|
| 1' | ~10-12 | br s | 1H | Carboxylic Acid OH |
| 7, 10 | ~7.8-8.0 | m | 2H | Aromatic CH |
| 8, 9 | ~7.3-7.5 | m | 2H | Aromatic CH |
| 5 | ~3.7 | s | 2H | Benzyl CH ₂ |
| 2, 6 (axial/equatorial) | ~3.5-3.8 | m | 4H | Piperazine CH ₂ (N-Boc side) |
| 3, 5 (axial/equatorial) | ~2.8-3.1 | m | 4H | Piperazine CH ₂ (N-Benzyl side) |
| 1" | ~1.45 | s | 9H | Boc (CH ₃) ₃ |

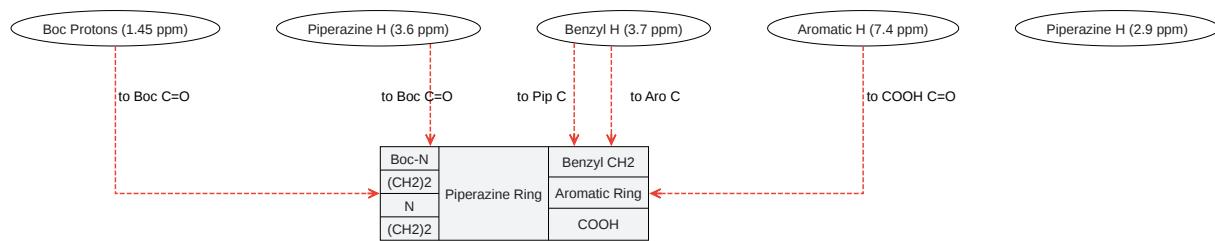
| Position (¹³ C) | Predicted Shift (δ , ppm) | DEPT-135 | Assignment |
|-----------------------------|-----------------------------------|----------|----------------------------|
| 1' | ~169 | Absent | Carboxylic Acid C=O |
| 1''' | ~155 | Absent | Boc C=O |
| 6 | ~140 | Absent | Aromatic Quaternary C |
| 11 | ~135 | Absent | Aromatic Quaternary C |
| 7, 8, 9, 10 | ~125-133 | Positive | Aromatic CH |
| 2" | ~80 | Absent | Boc Quaternary C |
| 5 | ~58 | Negative | Benzyl CH ₂ |
| 2, 6 | ~45-50 | Negative | Piperazine CH ₂ |
| 3, 5 | ~50-55 | Negative | Piperazine CH ₂ |
| 1" | ~28.5 | Positive | Boc CH ₃ |

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

- COSY (CORrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH). This is essential for tracing the connectivity within the aromatic ring and confirming the geminal and vicinal relationships within the piperazine ring.[15]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to (¹JCH). This is the most reliable way to assign the carbon signals of the protonated carbons.[15][16]
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are 2

or 3 bonds away (^2JCH , ^3JCH). By observing correlations from the benzyl protons to the aromatic and piperazine carbons, or from the piperazine protons to the Boc carbonyl, we can definitively establish the overall structure.[15][16][17]



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